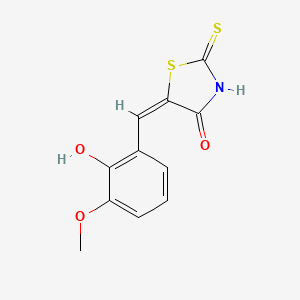

(5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

(5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a complex organic compound known for its unique chemical structure and properties. This compound features a thiazole ring, a benzylidene group, and a mercapto group, making it a subject of interest in various fields of scientific research.

Propriétés

IUPAC Name |

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S2/c1-15-7-4-2-3-6(9(7)13)5-8-10(14)12-11(16)17-8/h2-5,13H,1H3,(H,12,14,16)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTIHKBCRWQQGK-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=C/2\C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl compound.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of alkylated or acylated products.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the most significant applications of (5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is its antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study found that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum potential .

Antioxidant Properties

Research has indicated that this thiazole derivative possesses antioxidant properties. Antioxidants are vital in preventing oxidative stress-related diseases. In vitro studies revealed that the compound effectively scavenged free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit certain enzymes involved in disease pathways. For example, it was found to inhibit enzymes related to cancer cell proliferation, indicating potential applications in cancer therapy .

Drug Development

Due to its unique structure and biological activity, this compound is being explored as a lead compound in drug development. Its ability to interact with biological targets makes it a subject of interest for creating novel therapeutic agents.

Synthesis of Novel Materials

In material science, this compound can serve as a precursor for synthesizing novel thiazole-based materials. Its unique chemical structure allows for modifications that can lead to the development of materials with specific properties, such as enhanced electrical conductivity or improved mechanical strength .

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth at low concentrations, suggesting its potential as a natural preservative in food and pharmaceutical products.

Case Study 2: Antioxidant Activity Assessment

Another research effort focused on assessing the antioxidant activity of this compound using established assays such as DPPH and ABTS radical scavenging methods. The findings demonstrated that the compound could effectively reduce oxidative stress markers in cell cultures, reinforcing its potential role in health supplements aimed at combating oxidative damage.

Mécanisme D'action

The mechanism of action of (5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its antioxidant properties may involve scavenging of free radicals and inhibition of oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-hydroxy-3-methoxybenzylidene)malononitrile

- 4-hydroxy-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide

Uniqueness

Compared to similar compounds, (5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and mercapto group are particularly noteworthy for their roles in various chemical and biological processes .

Activité Biologique

(5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, a compound with significant structural complexity, has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one. The reaction is conducted under basic conditions, often using sodium hydroxide or potassium hydroxide as catalysts in solvents like ethanol or methanol. Purification methods such as recrystallization or chromatography are employed to enhance yield and purity .

Chemical Structure

The molecular formula of this compound is C₁₁H₉N₃O₃S, with a molecular weight of approximately 267.3 g/mol. The compound features a thiazole ring, a benzylidene group, and a mercapto group, which contribute to its unique chemical reactivity and biological activity .

Biological Activity

The biological activities of this compound have been studied extensively:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values suggesting strong antibacterial potential .

Antioxidant Properties

The compound demonstrates significant antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Cytotoxicity

In vitro studies have revealed that this compound exhibits cytotoxic effects against cancer cell lines such as M-HeLa (cervical adenocarcinoma). The selectivity index (SI) calculated for this compound indicates a favorable profile compared to standard chemotherapeutic agents like Sorafenib .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial activities.

- Free Radical Scavenging : Its antioxidant properties are linked to the ability to neutralize free radicals, thereby reducing oxidative stress in cells.

- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to target proteins such as DNA gyrase, establishing strong interactions that facilitate its antimicrobial action .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole compounds showed significant antibacterial activity against resistant strains of bacteria, emphasizing the importance of structural modifications on biological efficacy .

- Cytotoxicity Assessment : Research comparing this compound's effects on cancerous versus non-cancerous cell lines illustrated its selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.